molecular formula C13H9BrCl2O B12546291 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl CAS No. 663181-01-9

3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl

Cat. No.: B12546291
CAS No.: 663181-01-9
M. Wt: 332.0 g/mol
InChI Key: BWAPIUKEJVNOAW-UHFFFAOYSA-N
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Description

3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine, chlorine, and methoxy substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted biphenyl derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in cyclohexane derivatives.

Scientific Research Applications

3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain proteins, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • 3-Bromo-3’-chloro-1,1’-biphenyl
  • 3,4-Dichloro-1,1’-biphenyl
  • 3-Methoxy-1,1’-biphenyl

Comparison: 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability, solubility, and specificity in various applications .

Properties

CAS No.

663181-01-9

Molecular Formula

C13H9BrCl2O

Molecular Weight

332.0 g/mol

IUPAC Name

1-bromo-3-(3,4-dichlorophenyl)-5-methoxybenzene

InChI

InChI=1S/C13H9BrCl2O/c1-17-11-5-9(4-10(14)7-11)8-2-3-12(15)13(16)6-8/h2-7H,1H3

InChI Key

BWAPIUKEJVNOAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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